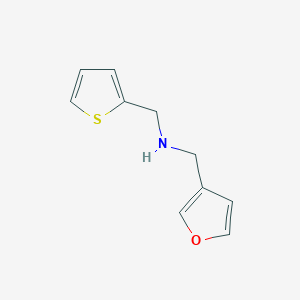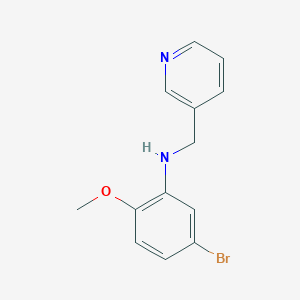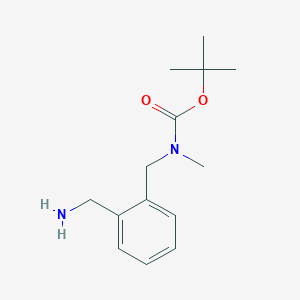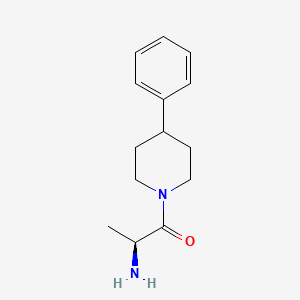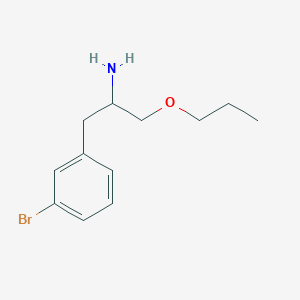
1-(4-アミノピリジン-2-イル)ピペリジン-4-オール
概要
説明
“1-(4-Aminopyridin-2-yl)piperidin-4-ol” is a chemical compound with a molecular weight of 193.25 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of “1-(4-Aminopyridin-2-yl)piperidin-4-ol” and its derivatives has been a subject of research . The synthesis involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of “1-(4-Aminopyridin-2-yl)piperidin-4-ol” includes a piperidine bound to a pyridine group . The InChI code for this compound is provided in the references .Physical and Chemical Properties Analysis
“1-(4-Aminopyridin-2-yl)piperidin-4-ol” is a powder at room temperature . More specific physical and chemical properties such as boiling point are not mentioned in the references .科学的研究の応用
医薬品化学:潜在的な治療用途
“1-(4-アミノピリジン-2-イル)ピペリジン-4-オール”は、その構造的特徴により、医薬品化学の分野で有望な結果を示しています。 ピペリジン誘導体は、さまざまな医薬品に存在することが知られており、潜在的な治療用途について調査されてきました . 特に、この化合物は、HIVなどの疾患の治療における有効性について評価されており、新規ピペリジン-4-オール誘導体が合成され、その拮抗作用について評価されています .
バイオテクノロジー:酵素阻害と受容体調節
バイオテクノロジー研究では、この化合物の誘導体は、酵素阻害剤と受容体調節剤の設計に利用されてきました。 可溶性エポキシドヒドロラーゼ(sEH)の薬理学的阻害は、そのような用途の1つであり、炎症性疾患の治療のための薬理学的標的としての可能性を示唆しています .
化学:複雑な分子の合成
この化合物は、より複雑な分子の合成における構成要素として役立ちます。 その誘導体は、有機合成の基本である多成分反応、環化、アミノ化プロセスに不可欠です . これらの反応は、潜在的な薬理学的活性を持つ多様な分子構造を作成するために不可欠です。
薬理学:創薬と開発
最後に、薬理学では、この化合物の誘導体が、創薬と開発における潜在的な用途について調査されています。 ピペリジン部分は、多くの薬剤に共通の特徴であり、このコア構造の修飾は、改善された有効性と安全性プロファイルを備えた新しい治療薬の発見につながる可能性があります .
Safety and Hazards
作用機序
Target of Action
The primary target of “1-(4-Aminopyridin-2-yl)piperidin-4-ol” is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The compound affects the HIV-1 entry process by blocking the CCR5 receptor . This blockade prevents macrophagetropic (R5) HIV-1 strains from infecting cells that express CCR5 . As a result, the progression of HIV-1 infection to AIDS is slowed down, and the response to treatment is improved .
Result of Action
The result of the compound’s action is the prevention of HIV-1 infection. By blocking the CCR5 receptor, the compound prevents HIV-1 entry into cells . This leads to a slower progression of the disease and an improved response to treatment .
生化学分析
Biochemical Properties
1-(4-Aminopyridin-2-yl)piperidin-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of 1-(4-Aminopyridin-2-yl)piperidin-4-ol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate signaling pathways such as the MAPK pathway, leading to changes in gene expression and metabolic activity. These effects can result in altered cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 1-(4-Aminopyridin-2-yl)piperidin-4-ol exerts its effects through specific binding interactions with biomolecules . It can bind to enzymes, leading to either inhibition or activation of their activity. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Aminopyridin-2-yl)piperidin-4-ol can change over time. The compound’s stability and degradation are important factors to consider . Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its effectiveness. Long-term effects on cellular function have also been observed, with potential implications for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-(4-Aminopyridin-2-yl)piperidin-4-ol vary with different dosages in animal models . At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for determining safe and effective usage in research and potential therapeutic applications.
Metabolic Pathways
1-(4-Aminopyridin-2-yl)piperidin-4-ol is involved in various metabolic pathways . It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and other essential cellular processes.
Transport and Distribution
The transport and distribution of 1-(4-Aminopyridin-2-yl)piperidin-4-ol within cells and tissues are critical for its function . It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain tissues can influence its overall effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of 1-(4-Aminopyridin-2-yl)piperidin-4-ol is essential for understanding its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.
特性
IUPAC Name |
1-(4-aminopyridin-2-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-8-1-4-12-10(7-8)13-5-2-9(14)3-6-13/h1,4,7,9,14H,2-3,5-6H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTXJNWQWHJEPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


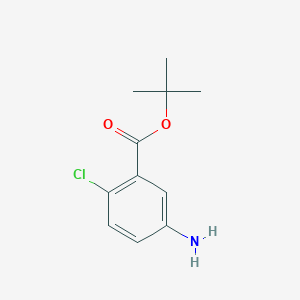


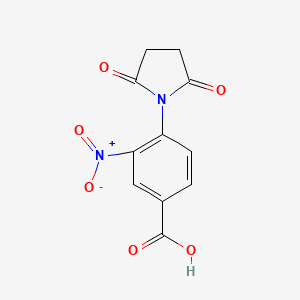
![1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]-](/img/structure/B1444896.png)
